molecular formula C16H11BrN4 B2830663 2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine CAS No. 565169-58-6

2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine

Cat. No. B2830663
CAS RN: 565169-58-6
M. Wt: 339.196
InChI Key: ILCFXOKVYROPRQ-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine” is a chemical compound with the molecular formula C16H11BrN4 . Its molecular weight is 339.19 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group attached to an imidazo[2,1-a]phthalazin-6-amine core . The InChI code for this compound is 1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20) .


Physical And Chemical Properties Analysis

“this compound” is a solid compound that should be stored at room temperature . It has a predicted pKb value of 5.49 .

Scientific Research Applications

Synthesis and Chemical Properties

Efficient Synthesis Routes : Researchers have developed efficient synthetic pathways for compounds structurally related to "2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine", emphasizing the generation of novel substituted phthalazinones and benzo[4,5]imidazo[2,1-a]phthalazines through nucleophilic substitution and cyclodehydration processes. These compounds have potential applications in the design of new materials and pharmaceuticals due to their unique chemical structures (Kuznetsov et al., 2006).

Novel Synthesis of Benzimidazoles : Another study highlights the reaction of o-Bromophenyl isocyanide with primary amines under specific catalysis, yielding 1-substituted benzimidazoles. This process underscores the versatility of bromophenyl-based compounds in synthesizing heterocyclic structures with potential biological activity (Lygin & Meijere, 2009).

Biological and Pharmaceutical Applications

Anticonvulsant Activity : A significant application of derivatives similar to "this compound" is in the development of anticonvulsant medications. One study demonstrated that specific derivatives exhibit potent anticonvulsant effects, surpassing the efficacy of some traditional drugs in this category. This suggests potential for developing new treatments for epilepsy and related disorders (Zhang et al., 2017).

Environmental Applications

CO2 Capture : Research into task-specific ionic liquids derived from imidazole compounds, related to "this compound", has shown promising results in carbon dioxide capture. These materials can sequester CO2 reversibly, offering a nonvolatile, water-independent solution for CO2 capture and storage, which is crucial for addressing climate change and industrial emissions (Bates et al., 2002).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for “2-(4-Bromophenyl)imidazo[2,1-a]phthalazin-6-amine” could involve further exploration of its potential biological activities, given the interest in imidazo[1,2-a]pyridine derivatives in pharmacology . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4/c17-11-7-5-10(6-8-11)14-9-21-16(19-14)13-4-2-1-3-12(13)15(18)20-21/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCFXOKVYROPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN3C2=NC(=C3)C4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320234
Record name 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657428
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

565169-58-6
Record name 2-(4-bromophenyl)imidazo[2,1-a]phthalazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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